Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride
Description
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:
- Position 2: Ethyl carboxylate group (COOEt), enhancing solubility in organic solvents.
- Position 3: 2-Chloroacetamido substituent, a reactive moiety enabling alkylation or further functionalization.
- Positions 4 and 6: Methyl groups, contributing to steric bulk and modulating electronic properties.
- Hydrochloride salt: Improves water solubility, critical for pharmaceutical applications .
This compound is synthesized via chloroacetamidation of the thienopyridine precursor under mild conditions, as described in recent methodologies for generating water-soluble Bunte salts .
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S.ClH/c1-4-20-14(19)12-11(17-9(18)6-15)10-7(2)5-8(3)16-13(10)21-12;/h5H,4,6H2,1-3H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFTVCIOSHXDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sulfonamide Derivatives
A patented method involves cyclizing N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives under acidic conditions. For example, refluxing the sulfonamide precursor in ethanol with 12N HCl for 4 hours yields the thieno[2,3-c]pyridine scaffold, which can be isomerized or functionalized further. The reaction proceeds via intramolecular attack of the thiophene sulfur on the adjacent methylene group, facilitated by the acidic environment. Typical yields range from 76% to 95% after distillation.
Carbon Disulfide-Mediated Cyclization
Alternative routes employ carbon disulfide and alkylation agents. Reacting α-halogenated pyridine derivatives with carbon disulfide in the presence of a base (e.g., sodium hydride) forms dithiocarbamate intermediates, which undergo alkylation with iodomethane to yield thienopyridines. This method, while effective for unsubstituted cores, requires subsequent steps to introduce methyl groups at positions 4 and 6.
Chloroacetylation at Position 3
The chloroacetamido group is introduced via reaction of the 3-amino intermediate with chloroacetyl chloride:
Direct Chloroacetylation
In a representative procedure, 3-amino-4,6-dimethylthieno[2,3-b]pyridine (8–10 mmol) is dissolved in dry toluene, and chloroacetyl chloride (1.1 eq.) is added dropwise. The mixture is refluxed for 3–8 hours until HCl evolution ceases, yielding the chloroacetamido derivative in 75–85% yield after recrystallization.
Reaction Conditions:
- Solvent: Dry toluene
- Temperature: Reflux (110–115°C)
- Workup: Evaporation followed by recrystallization from ethanol/water
Esterification and Hydrochloride Salt Formation
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The mixture is cooled to 0°C, and the hydrochloride salt is filtered and washed with cold ether.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, thiourea for thioxo group formation, and guanidine carbonate for amino group introduction. Reaction conditions often involve aqueous or ethanolic solutions and controlled temperatures .
Major Products Formed
Major products formed from these reactions include various heterocyclic compounds such as pyrimidines, isoxazoles, and azoles. These products are often of significant interest due to their potential biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives of this compound possess potent antibacterial effects, making them candidates for further development as antimicrobial agents .
Case Study: Synthesis and Evaluation
In a research project aimed at evaluating the antimicrobial efficacy of thienopyridine derivatives, this compound was synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new class of antibacterial agents .
Synthetic Utility
Building Block for Drug Development
The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique thienopyridine structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, researchers have successfully utilized this compound to synthesize novel derivatives with improved activity profiles against specific pathogens .
Table 1: Synthetic Pathways Utilizing this compound
| Reaction Type | Product Description | Reference |
|---|---|---|
| Amide Formation | Synthesis of amide derivatives | |
| Alkylation Reactions | Production of alkylated thienopyridines | |
| Coupling Reactions | Formation of hybrid compounds |
Agricultural Chemistry
Pesticidal Properties
Emerging research suggests that this compound may possess pesticidal properties. Initial studies indicate that it could be effective against certain agricultural pests, providing a potential avenue for developing new pesticides with reduced environmental impact compared to traditional chemicals .
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous thieno[2,3-b]pyridine derivatives:
Physicochemical and Reactivity Differences
- Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs like VU0010010 or LY2033298, which rely on polar functional groups (e.g., methoxy, carboxamide) for solubility .
- Reactivity: The 2-chloroacetamido group in the target compound enables nucleophilic substitution reactions, distinguishing it from amino-substituted analogs (e.g., VU0010010) that may participate in hydrogen bonding or serve as pharmacophores .
Biological Activity
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a compound belonging to the thienopyridine class. Its unique structure, characterized by a thieno[2,3-b]pyridine core modified with an ethyl ester and a chloroacetamido group, suggests potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₃H₁₄ClN₃O₃S
- Molecular Weight : Approximately 326.8 g/mol
- Structural Features : The compound features a thienopyridine backbone with specific substituents that enhance its biological properties.
Biological Activities
Research indicates that Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated significant antibacterial and antifungal properties. Studies using the disc diffusion method have shown effective inhibition against various bacterial strains.
- Minimum inhibitory concentrations (MICs) were reported in the range of 16–128 µg/ml for different strains, indicating its potential as an antimicrobial agent .
- Cytotoxicity :
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets, including enzymes and receptors associated with microbial growth and cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Contains an amino group instead of chloroacetamido | Potentially different biological activities due to amino functionality |
| 5-Chloro-N-(thienopyridine)acetamides | Similar thienopyridine core but varied substituents | May exhibit distinct pharmacological profiles |
| Thienopyridine derivatives | Broad class with various modifications | Diversity in biological activity based on substituent variations |
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activity of related thienopyridine compounds:
- A study published in MDPI highlighted the synthesis and antioxidant activities of thienopyridine derivatives, indicating that modifications to the core structure can lead to enhanced biological properties .
- Another research explored the role of autotaxin inhibitors in pulmonary fibrosis models, where structural modifications similar to those in Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate were shown to improve pharmacokinetics and efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the thienopyridine core. Chloroacetylation of an amine intermediate is a critical step, requiring anhydrous conditions and controlled temperatures (40–60°C) to minimize side reactions. Evidence from structurally analogous compounds (e.g., thieno[2,3-b]pyridine derivatives) suggests using tert-butyloxycarbonyl (Boc) protection for amines to improve regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane or DMF) to enhance solubility of intermediates. For the final hydrochloride salt formation, use HCl gas in dry diethyl ether to ensure high purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the thienopyridine ring and chloroacetamido group .
- IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
Q. What safety precautions are necessary when handling this compound?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation due to respiratory irritation risks (H335) .
- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the chloroacetamido group .
- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for confirming the thienopyridine core geometry and chloroacetamido substitution pattern. Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
- Challenges : Crystallization may require vapor diffusion with ethanol/water mixtures. If twinning occurs, employ SHELXD for structure solution and OLEX2 for visualization .
- Validation : Cross-check bond lengths and angles with Cambridge Structural Database (CSD) entries for similar thienopyridine derivatives .
Q. How can researchers address contradictions in biological activity data for this compound across different assays?
- Experimental Design :
- Use standardized assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Include positive controls (e.g., kinase inhibitors for enzyme assays) and validate cell-line authenticity.
Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?
- Stability Protocols :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The chloroacetamido group is prone to hydrolysis at pH > 8 .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store lyophilized samples at -20°C for long-term stability .
Q. How can impurities or by-products generated during synthesis be identified and quantified?
- Analytical Methods :
- LC-MS/MS : Detect trace impurities (e.g., dechlorinated by-products) with MRM transitions.
- NMR : Use ¹H–¹³C HMBC to assign impurity structures. For example, ethyl ester hydrolysis may produce carboxylic acid derivatives .
Methodological Notes
- Contradictions in Evidence : Safety data sheets (SDS) vary in hazard classifications (e.g., H315 vs. H319). Always prioritize SDS from reputable suppliers (e.g., Chemos GmbH) and validate with in-house testing .
- Advanced Tools : For computational modeling, DFT calculations (B3LYP/6-31G*) can predict reactive sites for electrophilic substitution, aiding synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
